

In Vitro Antibacterial Spectrum of Tigemonam Against Gram-Negative Bacteria: A Technical Guide

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Compound of Interest		
Compound Name:	Tigemonam	
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This technical guide provides a comprehensive overview of the in vitro antibacterial activity of **tigemonam**, an oral monobactam antibiotic, against a range of clinically relevant Gramnegative bacteria. The data and protocols summarized herein are collated from various scientific studies to support research and development efforts in the field of infectious diseases.

Executive Summary

Tigemonam is a monobactam antibiotic characterized by its potent and specific activity against aerobic Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1][2] It demonstrates stability against many common plasmid-mediated and chromosomally mediated β-lactamases, which are a primary mechanism of resistance to many β-lactam antibiotics.[1][3] **Tigemonam**'s mode of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[4] Its in vitro spectrum of activity makes it a subject of interest for the treatment of infections caused by susceptible Gram-negative pathogens. However, it exhibits limited to no activity against Pseudomonas aeruginosa, Acinetobacter spp., Gram-positive bacteria, and anaerobes.[1][3]

Mechanism of Action



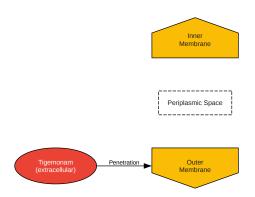


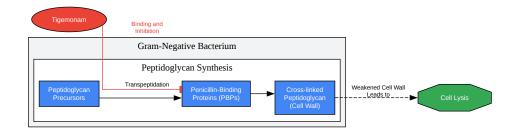


Tigemonam, as a monobactam, targets the synthesis of the bacterial cell wall, an essential structure for maintaining cell integrity. The primary mechanism involves the following steps:

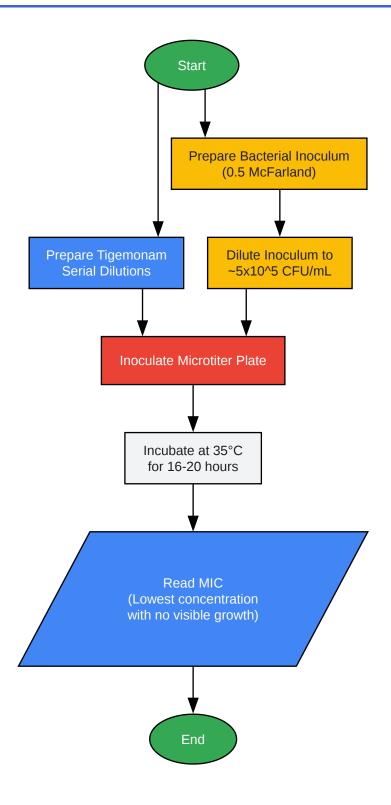
- Penetration: Tigemonam penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.
- PBP Binding: In the periplasm, **tigemonam** covalently binds to penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.
- Inhibition of Transpeptidation: This binding inactivates the PBPs, thereby inhibiting the transpeptidation reaction that cross-links the peptidoglycan chains.
- Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall,
 ultimately resulting in cell lysis and bacterial death.[4]











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References

- 1. In vitro evaluation of tigemonam, a novel oral monobactam PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tigemonam, an oral monobactam PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
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